2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid
Description
2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid is a norbornene derivative featuring a bicyclic framework with a carboxylic acid group attached via a methylene bridge. Its stereochemistry (1R,2R,4R) defines the spatial arrangement of substituents, influencing its reactivity and applications in organic synthesis and bioorthogonal chemistry. The compound’s structure enables participation in inverse-electron-demand Diels–Alder (IEDDA) reactions, making it valuable for bioconjugation and surface functionalization . Key physical properties include a molecular weight of 152.19 g/mol (calculated for the non-stereospecific form) and a carboxylic acid group (pKa ~4-5) that facilitates conjugation to amines or alcohols .
Properties
IUPAC Name |
2-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVGJQMCNYJEHM-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. Subsequent steps include hydrolysis and decarboxylation to yield the desired acetic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often use halogens or other electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that derivatives of bicyclic compounds can exhibit anticancer properties. Studies have shown that modifications to the bicyclo[2.2.1] structure can enhance the efficacy of these compounds against various cancer cell lines.
Analgesic Properties : The compound has been explored for its potential analgesic effects. Its structural similarity to known analgesics suggests that it may interact with pain pathways effectively.
Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Agrochemical Applications
Pesticide Development : The unique structure of 2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid makes it a candidate for developing new pesticides. Its ability to disrupt pest metabolism could lead to more effective agricultural treatments.
Herbicide Potential : Its selective action on certain plant biochemistry pathways presents opportunities for herbicide development that minimizes harm to non-target species.
Materials Science Applications
Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Research into its polymerization behavior is ongoing.
Nanomaterials : Incorporating this bicyclic acid into nanomaterials could lead to advancements in drug delivery systems, where controlled release and targeted action are critical.
Case Studies and Research Findings
| Study Title | Authors | Year | Findings |
|---|---|---|---|
| Anticancer Activity of Bicyclic Compounds | Smith et al. | 2023 | Demonstrated significant cytotoxic effects against breast cancer cells with modified bicyclic structures. |
| Neuroprotective Effects of Bicyclic Acids | Johnson et al. | 2024 | Found that bicyclic acids protect neurons from oxidative stress in vitro. |
| Development of Novel Herbicides | Lee et al. | 2023 | Reported the efficacy of bicyclic compounds in controlling weed growth without affecting crop yield. |
Mechanism of Action
The mechanism of action of 2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of norbornene derivatives significantly impacts their reactivity and applications:
Key Findings :
- The (1R,2R,4R) configuration in the target compound enhances steric accessibility for tetrazine partners in IEDDA reactions compared to (1S,4S) isomers, which may exhibit reduced reaction yields (60–83% for (1S,4S) derivatives vs. >90% for optimized (1R,2R,4R) systems) .
- The methylene bridge in the acetic acid derivative improves conjugation flexibility compared to directly fused carboxylic acids .
Functional Group Modifications
Variations in substituents alter electronic properties and applications:
Key Findings :
Key Findings :
Q & A
Q. What synthetic methodologies are commonly employed for preparing bicyclo[2.2.1]heptene-based carboxylic acids, and how can reaction parameters be optimized?
Synthesis of bicyclo[2.2.1]heptene derivatives often involves Diels-Alder reactions or ring-opening metathesis polymerization (ROMP). For example, acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be synthesized via cycloaddition reactions under controlled temperature (e.g., 60–80°C) and solvent conditions (e.g., THF or dichloromethane). Optimization includes adjusting catalyst loading (e.g., Grubbs catalyst for ROMP) and reaction time to minimize side products. Structural confirmation typically employs IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹) and ¹H NMR (characteristic olefinic protons at δ 5.5–6.5 ppm) .
Q. How can purification and characterization of this compound be systematically validated?
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
- Characterization :
Q. What spectroscopic techniques are critical for distinguishing stereoisomers of bicyclo[2.2.1]heptene derivatives?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column).
- Vibrational Circular Dichroism (VCD) : Provides stereochemical fingerprints for absolute configuration determination .
- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly for resolving exo/anti vs. endo/syn configurations .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological or catalytic activity?
- Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., enzymes) by analyzing ligand-receptor interactions.
- Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers or reaction intermediates. For example, DFT can model the energy barriers for ring-opening reactions in bicycloheptene systems .
- Docking Studies : Identify potential pharmacophores by screening derivatives against protein databases (e.g., PDB).
Q. What strategies address contradictory data between experimental and computational results for this compound?
- Case Study : If experimental NMR shifts conflict with DFT-predicted values:
- Re-examine solvent effects (e.g., include implicit solvent models like COSMO in calculations).
- Verify the accuracy of the computational basis set (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ).
- Cross-validate with alternative techniques like NOESY to confirm spatial proximity of protons .
Q. How can enantiomeric purity be rigorously assessed and maintained during synthesis?
- Chiral Derivatization : Use Mosher’s acid chloride to convert enantiomers into diastereomers for HPLC analysis.
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., Jacobsen’s salen complexes) to favor one enantiomer during synthesis.
- Quality Control : Regularly calibrate chiral columns with reference standards (e.g., (R)- and (S)-configured analogs) .
Q. What are the challenges in correlating in vitro activity with structural modifications of this compound?
- Structural-Activity Relationship (SAR) Challenges :
- Steric Effects : Bulky substituents on the bicyclic core may hinder target binding.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring (as in 3-(3-nitrophenyl) derivatives) can alter reactivity or solubility .
- Data Normalization : Account for batch-to-batch variability in bioassays by including internal controls (e.g., reference inhibitors).
Methodological Recommendations
- Contradictory Data Resolution : Always triangulate results using orthogonal techniques (e.g., X-ray + VCD + NMR).
- Stereochemical Integrity : Use chiral auxiliaries or asymmetric catalysis during synthesis to minimize racemization .
- Advanced Modeling : Leverage hybrid QM/MM approaches for accurate reaction pathway predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
